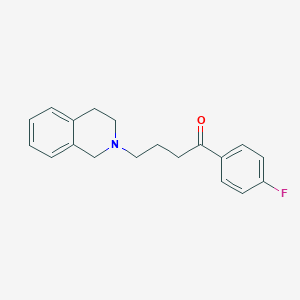
4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)butan-1-one
概要
説明
4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)butan-1-one, also known as DIBU, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
作用機序
4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)butan-1-one acts as a competitive inhibitor of DAT, meaning that it binds to the transporter's active site and prevents dopamine from being transported into the presynaptic neuron. This results in an increase in dopamine levels in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
Studies have shown that this compound can enhance locomotor activity and induce hyperactivity in animal models. It has also been shown to increase extracellular dopamine levels in the striatum, a brain region involved in motor control and reward processing. Additionally, this compound has been found to have a low potential for abuse and addiction, making it a promising candidate for developing new treatments for neurological disorders.
実験室実験の利点と制限
One advantage of using 4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)butan-1-one in lab experiments is its high affinity for DAT, which allows for precise manipulation of dopamine levels in the brain. However, one limitation is that its effects on other neurotransmitter systems are not well understood, which may complicate interpretation of results.
将来の方向性
There are many potential future directions for research on 4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)butan-1-one. One area of interest is its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and ADHD. Additionally, further studies are needed to fully understand its effects on other neurotransmitter systems and its potential for interactions with other drugs. Finally, the development of new ligands with improved properties could lead to even more precise manipulation of dopamine levels in the brain.
科学的研究の応用
4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)butan-1-one has been primarily used in research as a ligand for the dopamine transporter (DAT). DAT is a protein that regulates dopamine levels in the brain and is a target for drugs used to treat neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). This compound has been shown to bind to DAT with high affinity, making it a useful tool for studying the transporter's function.
特性
分子式 |
C19H20FNO |
|---|---|
分子量 |
297.4 g/mol |
IUPAC名 |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C19H20FNO/c20-18-9-7-16(8-10-18)19(22)6-3-12-21-13-11-15-4-1-2-5-17(15)14-21/h1-2,4-5,7-10H,3,6,11-14H2 |
InChIキー |
NMALCZJKSYZTRE-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)CCCC(=O)C3=CC=C(C=C3)F |
正規SMILES |
C1CN(CC2=CC=CC=C21)CCCC(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2-Fluorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295074.png)

![6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295091.png)

![7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295096.png)





![2-[Benzyl(methyl)amino]ethyl furan-2-carboxylate](/img/structure/B295110.png)
![2-[Benzyl(methyl)amino]ethyl 2-iodobenzoate](/img/structure/B295112.png)
